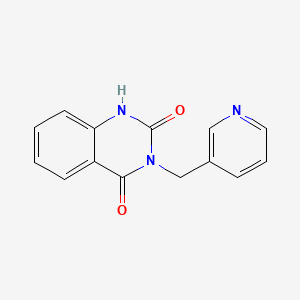

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core with a pyridin-3-ylmethyl substituent

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione typically involves the condensation of a quinazoline derivative with a pyridine derivative. One common method includes the reaction of 2-aminobenzamide with pyridine-3-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of pyridine N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of key enzymes involved in cancer progression.

Case Study: PARP Inhibition

Recent studies have highlighted the synthesis of quinazoline-2,4-dione derivatives designed as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Compounds bearing a 3-amino pyrrolidine moiety showed potent inhibitory activity against PARP-1 and PARP-2, with IC50 values in the nanomolar range. Notably, these compounds demonstrated enhanced cytotoxicity when used in combination with temozolomide in MX-1 cells, indicating their potential as effective chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has garnered attention for their potential to combat bacterial resistance.

Case Study: Fluoroquinolone-like Inhibitors

A series of quinazoline-2,4-dione derivatives have been developed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating resistant bacterial infections .

Enzyme Inhibition

Quinazoline derivatives are recognized for their ability to inhibit various enzymes associated with disease pathways.

Case Study: Cancer-related Enzymes

Research indicates that quinazoline-2,4-diones can inhibit several cancer-related enzymes such as carbonic anhydrases IX and XII, histone deacetylase-6, and vascular endothelial growth factor receptor 2 (VEGFR-2). These inhibitory effects suggest that compounds like this compound could play a role in modulating tumor growth and metastasis .

Agricultural Applications

In addition to their medicinal properties, quinazoline derivatives have applications in agriculture.

Weed Control

Quinazoline-based compounds are utilized for weed control due to their herbicidal properties. The presence of the pyridinyl moiety enhances the bioactivity of these compounds, making them effective agents against various weed species .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazoline derivatives.

Insights from Research

Studies have shown that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example, the introduction of different substituents at the 1 and 3 positions has been linked to enhanced potency against specific targets like PARP enzymes or bacterial pathogens .

作用機序

The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

- 3-(pyridin-2-ylmethyl)-1H-quinazoline-2,4-dione

- 3-(pyridin-4-ylmethyl)-1H-quinazoline-2,4-dione

- 3-(pyridin-3-ylmethyl)-1H-quinazoline-4-one

Uniqueness: 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

生物活性

3-(Pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core substituted with a pyridinylmethyl group. The synthesis typically involves the reaction of anthranilic acid derivatives with pyridyl ureas under specific conditions to yield the desired quinazoline derivatives. Recent advancements have optimized these synthetic routes, enhancing yield and purity .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its efficacy against human non-small cell lung cancer (HCC827) cells, the compound showed an IC50 value of approximately 1.94 nM, indicating potent inhibition of the PI3Kα pathway . The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the quinazoline ring significantly affect its biological activity.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HCC827 | 1.94 | PI3Kα inhibition |

| A549 | >10 | Alternative survival pathways (Ras/MERK/ERK) |

| MCF-7 | 5.0 | Induction of apoptosis |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it possesses inhibitory activity against respiratory syncytial virus (RSV) and adenoviruses. For instance, derivatives of quinazoline-2,4-dione displayed EC50 values as low as 6.2 μM against adenovirus type 2 . These findings suggest potential applications in antiviral therapies.

| Virus Type | EC50 (μM) | Reference Compound EC50 (μM) |

|---|---|---|

| Adenovirus Type 2 | 6.2 | Cidofovir: 25 |

| Respiratory Syncytial Virus | 5.0 | Ribavirin: 10 |

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria. For example, compound 15 showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 11 | 80 |

| Candida albicans | 10 | 77 |

Case Studies

- Anticancer Study : A comprehensive investigation into the effects of various quinazoline derivatives on cancer cell lines indicated that structural modifications significantly enhanced their antiproliferative activities. The study highlighted the importance of the pyridinyl substituent in increasing potency against HCC827 cells .

- Antiviral Research : A recent study focused on synthesizing novel quinazoline derivatives led to the discovery that specific modifications could drastically improve antiviral efficacy against adenoviruses compared to existing treatments .

特性

IUPAC Name |

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVMIAVCBKALIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。